

Application Notes: Laccase-IN-5 for the Control of *Botryosphaeria dothidea*

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Compound of Interest

Compound Name: *Laccase-IN-5*

Cat. No.: *B15559546*

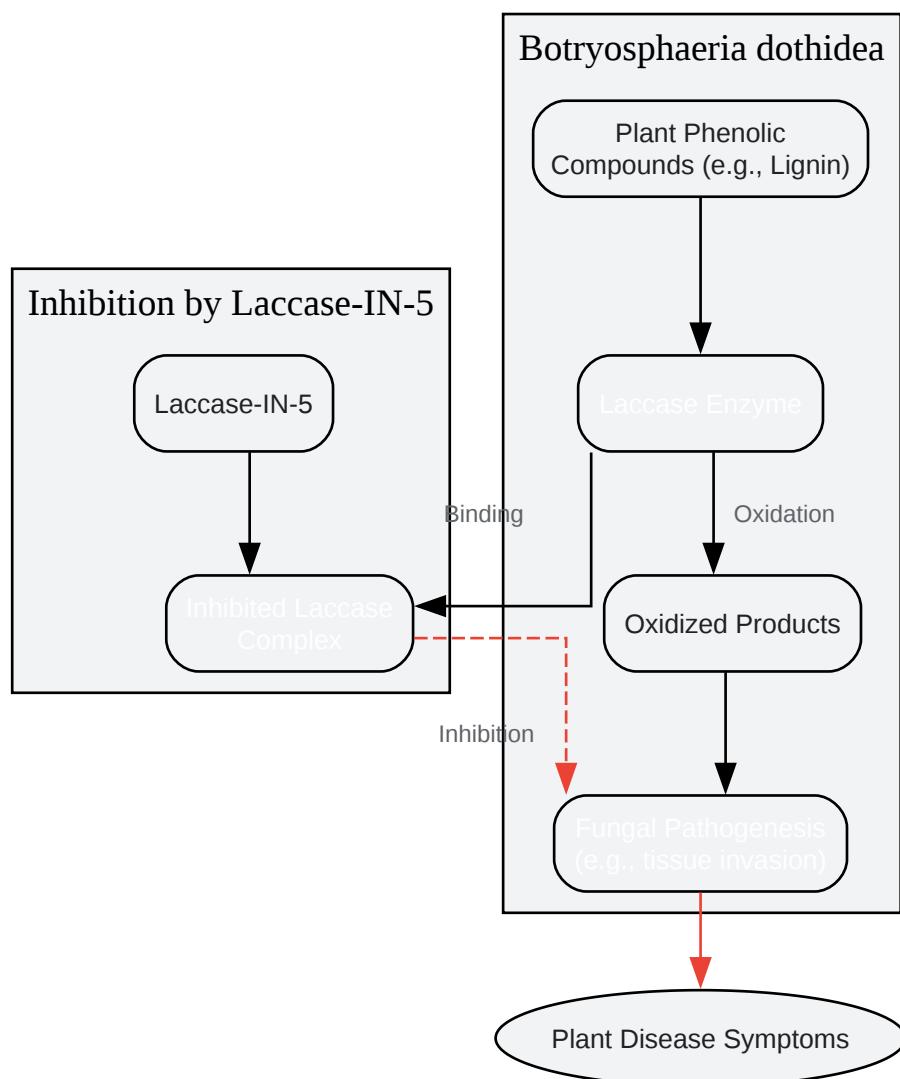
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Introduction

Botryosphaeria dothidea is a devastating plant pathogenic fungus with a wide host range, causing diseases such as canker, dieback, and fruit rot in numerous woody plants.^{[1][2][3][4]} Laccases (EC 1.10.3.2) are multi-copper oxidases that play a crucial role in fungal pathogenesis, including lignin degradation, detoxification of host-plant-derived phenolic compounds, and protection against oxidative stress.^{[5][6][7]} As such, the inhibition of laccase activity presents a promising strategy for the control of *B. dothidea*. **Laccase-IN-5** is a novel, potent, and specific small molecule inhibitor of fungal laccases. These application notes provide detailed protocols for the evaluation of **Laccase-IN-5**'s inhibitory effect on *B. dothidea* laccase and its efficacy in controlling fungal growth both in vitro and in planta.

Mechanism of Action

Laccase-IN-5 is hypothesized to act as a competitive inhibitor of the *B. dothidea* laccase enzyme. By binding to the active site, it prevents the oxidation of phenolic substrates, thereby disrupting key pathological processes of the fungus. This inhibition is expected to lead to a reduction in the fungus's ability to degrade plant cell walls and overcome host defense mechanisms, ultimately resulting in the suppression of fungal growth and disease development.

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Caption: Hypothetical mechanism of **Laccase-IN-5** action.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the inhibitory activity of **Laccase-IN-5** against *B. dothidea*.

Table 1: In Vitro Laccase Inhibition by **Laccase-IN-5**

Laccase-IN-5 Concentration (µM)	Laccase Activity (U/mL)	Percent Inhibition (%)
0 (Control)	50.0 ± 2.5	0
1	40.1 ± 1.8	19.8
5	25.5 ± 1.3	49.0
10	12.7 ± 0.9	74.6
25	5.2 ± 0.5	89.6
50	2.1 ± 0.3	95.8

Table 2: Antifungal Activity of **Laccase-IN-5** against *B. dothidea*

Laccase-IN-5 Concentration (µg/mL)	Mycelial Growth Inhibition (%)	Spore Germination Inhibition (%)
0 (Control)	0	0
10	25.3 ± 2.1	15.8 ± 1.5
25	48.7 ± 3.5	35.2 ± 2.8
50	75.1 ± 4.2	60.7 ± 3.9
100	92.5 ± 2.9	85.4 ± 4.1

Table 3: Efficacy of **Laccase-IN-5** in Controlling *B. dothidea* on Apple Twigs (in planta)

Treatment	Lesion Length (mm) after 7 days	Disease Severity Index (0- 4)
Mock (Water)	15.2 ± 1.5	3.8 ± 0.3
Laccase-IN-5 (100 µg/mL)	3.1 ± 0.8	0.9 ± 0.2
Fungicide Control (Thiophanate-methyl)	2.5 ± 0.6	0.7 ± 0.2

Experimental Protocols

Fungal Culture and Inoculum Preparation

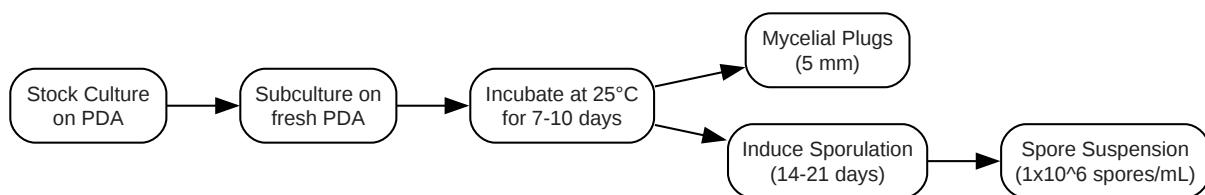
This protocol describes the preparation of *B. dothidea* cultures for subsequent experiments.

Materials:

- *Botryosphaeria dothidea* isolate
- Potato Dextrose Agar (PDA) plates
- Potato Dextrose Broth (PDB)
- Sterile distilled water
- Incubator at 25°C

Procedure:

- Maintain stock cultures of *B. dothidea* on PDA plates at 4°C.
- For experiments, subculture the fungus onto fresh PDA plates and incubate at 25°C in the dark for 7-10 days until the mycelium covers the plate.
- Mycelial Inoculum: From the edge of an actively growing culture, cut 5 mm mycelial plugs using a sterile cork borer.
- Spore Suspension: To induce sporulation, culture the fungus on PDA under continuous fluorescent light for 14-21 days. Flood the plate with 10 mL of sterile distilled water and gently scrape the surface with a sterile glass rod to dislodge the conidia. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1×10^6 spores/mL using a hemocytometer.

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Caption: Workflow for *B. dothidea* inoculum preparation.

In Vitro Laccase Activity and Inhibition Assay

This protocol details the measurement of laccase activity and its inhibition by **Laccase-IN-5** using a spectrophotometric method with ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as the substrate.[8][9][10][11]

Materials:

- Crude laccase extract from *B. dothidea* culture filtrate
- **Laccase-IN-5** stock solution (in DMSO)
- ABTS solution (10 mM in sodium acetate buffer)
- Sodium acetate buffer (100 mM, pH 4.5)
- 96-well microplate
- Microplate reader

Procedure:

- Laccase Extraction: Grow *B. dothidea* in PDB for 10 days. Separate the mycelium from the culture broth by filtration. The cell-free supernatant serves as the crude laccase extract.
- Assay Preparation: In a 96-well microplate, add the following to each well:
 - 140 µL of sodium acetate buffer (pH 4.5)

- 20 µL of crude laccase extract
- 20 µL of **Laccase-IN-5** solution at various concentrations (or DMSO for control)
- Incubate the plate at 25°C for 10 minutes.
- To start the reaction, add 20 µL of 10 mM ABTS solution to each well.
- Immediately measure the absorbance at 420 nm every minute for 10 minutes using a microplate reader.
- Calculation: One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute. Calculate the percent inhibition using the formula:
 - % Inhibition = $[(\text{Activity_control} - \text{Activity_inhibitor}) / \text{Activity_control}] \times 100$

Antifungal Susceptibility Testing

This protocol is for determining the effect of **Laccase-IN-5** on the mycelial growth and spore germination of *B. dothidea*.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

a) Mycelial Growth Inhibition (Agar Dilution Method):

- Prepare PDA medium and autoclave.
- While the medium is still molten (around 45-50°C), add **Laccase-IN-5** to achieve a series of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare control plates with the same concentration of DMSO as the treatment plates.
- Pour the amended PDA into sterile Petri dishes.
- Place a 5 mm mycelial plug of *B. dothidea* in the center of each plate.
- Incubate the plates at 25°C in the dark.
- Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate reaches the edge.
- Calculate the percentage of mycelial growth inhibition relative to the control.

b) Spore Germination Inhibition:

- In a 96-well microplate, mix 50 μ L of the *B. dothidea* spore suspension (1×10^6 spores/mL in PDB) with 50 μ L of PDB containing various concentrations of **Laccase-IN-5**.
- Incubate the plate at 25°C for 12-18 hours.
- Observe at least 100 spores per well under a microscope and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
- Calculate the percentage of spore germination inhibition relative to the control.

In Planta Efficacy Assay (Detached Twig Method)

This protocol assesses the protective efficacy of **Laccase-IN-5** against *B. dothidea* infection on a host plant tissue.[\[16\]](#)[\[17\]](#)

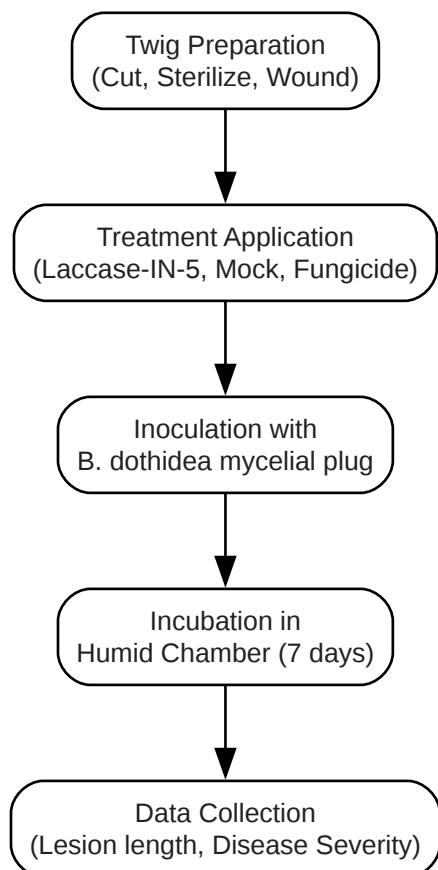
Materials:

- Healthy, young apple twigs of a susceptible cultivar (e.g., 'Gala')
- Botryosphaeria dothidea mycelial plugs (5 mm)
- **Laccase-IN-5** solution (e.g., 100 μ g/mL in sterile water with 0.01% Tween-20)
- Sterile water with 0.01% Tween-20 (mock control)
- Commercial fungicide solution (positive control)
- Humid chambers

Procedure:

- Cut apple twigs into 10 cm segments.
- Surface sterilize the twigs by washing with tap water, followed by a 1-minute immersion in 70% ethanol, then a 2-minute immersion in 1% sodium hypochlorite, and finally rinsing three times with sterile distilled water.

- Allow the twigs to air dry in a sterile environment.
- Create a small wound (approximately 3 mm in diameter) in the center of each twig using a sterile scalpel.
- Apply 20 μ L of **Laccase-IN-5** solution, mock control, or fungicide control to the wound and let it absorb for 2 hours.
- Place a 5 mm mycelial plug of *B. dothidea* onto the treated wound.
- Place the inoculated twigs in a humid chamber (a sealed plastic box with moist sterile paper towels) and incubate at 25°C with a 12-hour photoperiod.
- After 7 days, measure the length of the resulting lesion.
- Calculate the disease severity index based on a 0-4 scale (e.g., 0 = no lesion, 1 = lesion < 5 mm, 2 = lesion 5-10 mm, 3 = lesion > 10 mm, 4 = twig completely necrotized).



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Caption: Workflow for the in planta efficacy assay.

Conclusion

The provided protocols offer a comprehensive framework for researchers to evaluate the efficacy of **Laccase-IN-5** as a potential antifungal agent against *Botryosphaeria dothidea*. The hypothetical data presented demonstrates the potent inhibitory activity of **Laccase-IN-5**, suggesting its potential as a valuable tool in the development of novel strategies for managing diseases caused by this important plant pathogen. Further studies should focus on optimizing the formulation and application methods for field conditions.

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